N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide
Description
N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide is a compound that features a unique combination of functional groups, including methoxyphenyl, dimethylsilyl, and acetamide
Properties
CAS No. |
62966-07-8 |
|---|---|
Molecular Formula |
C20H29NO3Si2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N,N-bis[(4-methoxyphenyl)-dimethylsilyl]acetamide |
InChI |
InChI=1S/C20H29NO3Si2/c1-16(22)21(25(4,5)19-12-8-17(23-2)9-13-19)26(6,7)20-14-10-18(24-3)11-15-20/h8-15H,1-7H3 |
InChI Key |
WCUGKULRZMNOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N([Si](C)(C)C1=CC=C(C=C1)OC)[Si](C)(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide typically involves the reaction of 4-methoxyphenyl dimethylsilyl chloride with acetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the silyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide has several scientific research applications:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide involves its ability to act as a protecting group. The silyl group can protect sensitive functional groups during chemical reactions and can be selectively removed under mild conditions. This allows for the selective modification of molecules without affecting other functional groups.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cell applications.
N,N’-Bis(4-methoxyphenyl)urea: Used in various organic synthesis applications.
N,N’-Bis(4-methoxyphenyl)formamidine: Used in the synthesis of bioactive molecules.
Uniqueness
N,N-Bis[(4-methoxyphenyl)(dimethyl)silyl]acetamide is unique due to its combination of methoxyphenyl, dimethylsilyl, and acetamide groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
